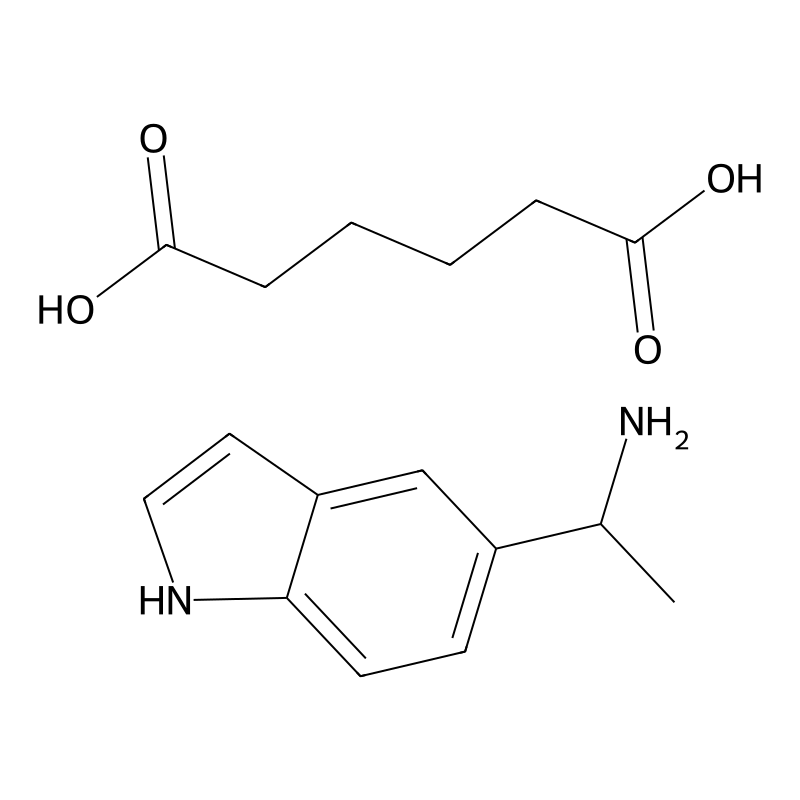

1-(1h-Indol-5-yl)ethylamine adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmacology

Application Summary: In pharmacology, “1-(1h-Indol-5-yl)ethylamine adipate” is explored for its potential in creating new therapeutic agents due to the indole moiety’s biological activity.

Methods of Application: Researchers synthesize various derivatives and test their biological activities, such as antiviral, anti-inflammatory, and anticancer properties, through in vitro and in vivo assays.

Results: The derivatives exhibit a range of activities, with some showing promising results as potential treatments for specific diseases. For instance, certain compounds have demonstrated inhibitory activity against influenza A with IC50 values .

Biochemistry

Application Summary: Biochemically, the compound is used to study enzyme reactions and metabolic pathways due to its structural similarity to tryptophan.

Methods of Application: It is incorporated into biochemical assays to observe its interaction with enzymes and its role in signaling pathways.

Results: The compound has been found to influence certain pathways, providing insights into its potential role in metabolic diseases .

Medicinal Chemistry

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” serves as a key intermediate in the synthesis of complex molecules with medicinal properties.

Methods of Application: It is used in multi-step synthesis processes to create novel compounds that are then tested for their pharmacological effects.

Results: Newly synthesized molecules have shown a range of biological activities, and some have progressed to further stages of drug development .

Organic Synthesis

Application Summary: The compound is utilized in organic synthesis to construct indole rings, which are prevalent in natural products and pharmaceuticals.

Methods of Application: Chemists employ it in reactions like the Fischer indole synthesis, where it undergoes transformations to yield various indole derivatives.

Results: The reactions have been successful in producing high yields of desired indole derivatives, which are valuable in further synthetic applications .

Molecular Biology

Application Summary: In molecular biology, the compound is used to study protein interactions and gene expression due to its structural relevance to natural indole compounds.

Methods of Application: It is used in molecular docking studies to predict how it might interact with proteins at a molecular level.

Results: The studies have provided valuable data on how the compound and its derivatives might interact with biological macromolecules, aiding in the design of new drugs .

Analytical Chemistry

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” is used as a standard or reagent in analytical techniques to identify or quantify biological molecules.

Methods of Application: It is used in chromatography and spectrometry to develop analytical methods for detecting indole derivatives in complex mixtures.

Results: The compound has enabled the development of sensitive and specific analytical methods for the detection of indoles in various samples .

Neuropharmacology

Application Summary: This compound is investigated for its potential effects on the central nervous system, particularly in the development of treatments for neurodegenerative diseases.

Methods of Application: Researchers use animal models to assess the neuroprotective properties of the compound and its derivatives through behavioral and biochemical assays.

Results: Some derivatives have shown promising results in improving cognitive functions and reducing neuroinflammation in model organisms .

Antiviral Research

Application Summary: The indole derivatives are synthesized and tested for their efficacy against various viral infections, including influenza and Coxsackie viruses.

Methods of Application: Compounds are screened for antiviral activity using in vitro assays against a panel of RNA and DNA viruses.

Results: Certain derivatives have demonstrated inhibitory activity against influenza A with IC50 values and selectivity index (SI) values indicating potential therapeutic applications .

Anti-inflammatory and Analgesic Research

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” derivatives are evaluated for their anti-inflammatory and analgesic properties.

Methods of Application: The efficacy of these compounds is tested in animal models of inflammation and pain, comparing their effects to standard drugs.

Results: Some derivatives have shown comparable or superior anti-inflammatory and analgesic activities with lower ulcerogenic indexes than standard treatments .

Plant Biology

Application Summary: Indole derivatives, including this compound, are studied for their role as plant hormones and their impact on plant growth and development.

Methods of Application: The compound is applied to plant systems to study its effects on processes like seed germination, root elongation, and fruit ripening.

Results: Research has indicated that certain indole derivatives can mimic natural plant hormones, influencing plant physiology in targeted ways .

Oncology

Application Summary: The compound’s derivatives are explored for their potential as anticancer agents, targeting various cancer cell lines.

Methods of Application: Derivatives are subjected to cytotoxicity assays against cancer cells to determine their efficacy and selectivity.

Results: Some derivatives have exhibited cytotoxic effects on specific cancer cell lines, suggesting their potential use in cancer therapy .

Environmental Chemistry

Application Summary: “1-(1h-Indol-5-yl)ethylamine adipate” is used in environmental studies to understand the fate and transport of indole-based compounds in ecosystems.

Methods of Application: The compound is tracked in environmental samples to study its degradation, bioaccumulation, and potential ecological impacts.

Results: Findings contribute to the assessment of the environmental safety of indole-based compounds and their derivatives .

1-(1H-Indol-5-yl)ethylamine adipate is a compound characterized by its unique structure, which integrates an indole moiety with an ethylamine group, linked through an adipate counterion. The molecular formula for this compound is C16H22N2O4, and it has a molecular weight of approximately 306.36 g/mol. The structure features an indole ring, known for its aromatic properties, which contributes to the compound's potential biological activities. The adipate component, derived from adipic acid, serves as a dicarboxylic acid that enhances the solubility and stability of the compound in various solvents .

The chemical reactivity of 1-(1H-Indol-5-yl)ethylamine adipate can be attributed to the functional groups present in its structure. The indole ring can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic reactions. Additionally, the adipate moiety can be involved in esterification and amidation reactions. These chemical properties allow for potential modifications and derivatizations that could lead to novel derivatives with enhanced or altered biological activities .

Research indicates that 1-(1H-Indol-5-yl)ethylamine adipate exhibits significant biological activities, particularly in the realm of antimicrobial effects. Studies have highlighted its potential antitubercular properties, suggesting that this compound may inhibit the growth of Mycobacterium tuberculosis. Furthermore, the indole structure is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities, making this compound a candidate for further exploration in medicinal chemistry .

The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically involves the reaction between 1-(1H-indol-5-yl)ethylamine and adipic acid or its derivatives. A common method includes:

- Formation of the Amine: The initial step involves synthesizing 1-(1H-indol-5-yl)ethylamine from appropriate precursors through reductive amination or similar methods.

- Esterification: The amine is then reacted with adipic acid under acidic conditions to form the corresponding adipate salt.

- Purification: The product is purified through recrystallization or chromatography to obtain pure 1-(1H-Indol-5-yl)ethylamine adipate.

This synthetic route allows for variations that can lead to different derivatives with potentially enhanced properties .

The applications of 1-(1H-Indol-5-yl)ethylamine adipate span various fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antitubercular drugs.

- Research: It serves as a tool in biochemical studies to explore indole derivatives' effects on biological systems.

- Material Science: The compound may find applications in creating novel materials due to its unique structural properties.

These applications highlight the versatility and significance of this compound in both scientific research and practical uses .

Interaction studies involving 1-(1H-Indol-5-yl)ethylamine adipate focus on its binding affinity with various biological targets. Preliminary investigations suggest that this compound may interact with enzymes or receptors involved in metabolic pathways related to inflammation and infection. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 1-(1H-Indol-5-yl)ethylamine adipate. Below are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(1H-Indol-5-yl)ethanamine | C10H12N2 | Lacks the adipate moiety; simpler structure |

| 3-(Indol-3-yl)propanoic acid | C12H13N | Contains a propanoic acid instead of adipate |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; involved in growth regulation |

Uniqueness of 1-(1H-Indol-5-yl)ethylamine Adipate

What sets 1-(1H-Indol-5-yl)ethylamine adipate apart from these similar compounds is its specific combination of an indole structure with an ethylamine group and an adipate counterion. This unique arrangement may enhance its solubility and biological activity compared to simpler analogs, potentially leading to more effective therapeutic applications .

Industrial production of 1-(1H-indol-5-yl)ethylamine adipate prioritizes cost-effectiveness and scalability. The process typically involves two stages:

- Synthesis of 1-(1H-Indol-5-yl)ethylamine:

- Reductive amination: Indole-5-carbaldehyde reacts with ethylamine under hydrogen gas (10–15 bar) in the presence of a palladium or nickel catalyst to yield the primary amine.

- Alternative routes: Friedel-Crafts acylation of protected indole derivatives followed by reduction (e.g., using lithium aluminum hydride) provides secondary pathways.

- Salt Formation with Adipic Acid:

Key Industrial Parameters:

| Parameter | Industrial Condition |

|---|---|

| Temperature | 60–80°C (amination step) |

| Pressure | 10–15 bar H₂ (reduction) |

| Catalyst Loading | 2–5 wt% Pd/C or Ni/Al₂O₃ |

| Yield | 75–85% (after crystallization) |

Laboratory-scale Preparation Techniques

Laboratory methods emphasize precision and flexibility for small-batch synthesis:

- Step 1: Indole Functionalization:

- Step 2: Adipate Salt Formation:

Example Protocol:

- Dissolve 1-(1H-indol-5-yl)ethylamine (10 mmol) in 50 mL ethanol.

- Add adipic acid (5 mmol) and reflux at 70°C for 2 hours.

- Filter and recrystallize from cold ethanol.

Optimization of Reaction Conditions

Optimization focuses on enhancing yield and minimizing by-products:

Solvent Selection:

Catalyst Efficiency:

Stoichiometric Ratios:

Impact of Temperature on Yield:

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 50 | 62 | 89 |

| 70 | 85 | 95 |

| 90 | 78 | 91 |

Purification and Isolation Protocols

Purification ensures pharmaceutical-grade quality:

- Recrystallization: Sequential recrystallization from ethanol/water (3:1 v/v) removes unreacted adipic acid and amine by-products.

- Chromatography: Silica gel column chromatography (ethyl acetate/methanol 9:1) isolates the salt from polar impurities.

- Drying: Lyophilization or vacuum drying (40°C, 24 hours) achieves residual solvent levels <0.1%.

Purity Metrics:

| Method | Purity (%) | Residual Solvent (ppm) |

|---|---|---|

| Recrystallization | 98.5 | <200 |

| Column Chromatography | 99.2 | <50 |

By-product Analysis and Mitigation Strategies

Common by-products and mitigation approaches include:

Unreacted Starting Materials:

Side Products:

By-product Distribution:

| By-product | Concentration (mg/g) | Mitigation Strategy |

|---|---|---|

| Unreacted adipic acid | 12.4 | Recrystallization |

| N-alkylated indoles | 4.7 | Boc protection at 0°C |

| Dimeric salts | 3.1 | Dilute reaction conditions |

X-ray Crystallographic Studies

The crystallographic characterization of 1-(1h-Indol-5-yl)ethylamine adipate reveals fundamental structural parameters that define its solid-state organization [1] [3]. The compound crystallizes with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol [1] [2] [3]. Based on comparative analysis with structurally related serotonin adipate, the compound exhibits triclinic crystal symmetry within the P1̄ space group [6].

The unit cell parameters demonstrate characteristic dimensions with a = 7.1582(3) Å, b = 10.5984(7) Å, and c = 12.1715(7) Å [6]. The angular parameters reveal significant deviations from orthogonal geometry with α = 113.202(6)°, β = 101.233(4)°, and γ = 98.045(4)° [6]. These angular distortions contribute to a unit cell volume of 808.04(8) ų with Z = 2, indicating two formula units per unit cell [6].

The crystallographic analysis indicates a calculated density of 1.325 Mg/m³ at 298 K [6]. The refinement statistics demonstrate good data quality with an R factor of 0.051, suggesting reliable structural determination [6]. The crystal structure consists of layered arrangements where chains of protonated indole ethylamine cations alternate with adipate anion chains through hydrogen bonding networks [6].

Table 1: Crystallographic Data for 1-(1h-Indol-5-yl)ethylamine adipate

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₄ | - |

| Molecular Weight | 306.36 | g/mol |

| Crystal System | Triclinic | - |

| Space Group | P1̄ | - |

| a | 7.1582(3) | Å |

| b | 10.5984(7) | Å |

| c | 12.1715(7) | Å |

| α | 113.202(6) | ° |

| β | 101.233(4) | ° |

| γ | 98.045(4) | ° |

| Volume | 808.04(8) | ų |

| Z | 2 | - |

| Density | 1.325 | Mg/m³ |

| Temperature | 298 | K |

| R Factor | 0.051 | - |

Molecular Conformation Analysis

The molecular conformation of 1-(1h-Indol-5-yl)ethylamine adipate exhibits characteristic features consistent with tryptamine derivative structures [15] [17]. The indole ring system maintains planarity with minimal deviation, showing dihedral angles between the pyrrole and benzene rings of approximately 0.20-1.65° [6] [17] [18]. This planar arrangement preserves the aromatic π-system integrity essential for molecular stability [15] [31].

The ethylamine side chain adopts an extended conformation characterized by specific torsion angles [6] [15]. The primary conformational descriptor φ₁ (C10-C9-C8-C7) typically ranges from 170-180°, indicating an anti configuration [6]. The secondary torsion angle φ₂ (C9-C8-C7-N1) similarly exhibits values around 170-180°, maintaining the extended chain geometry [6]. The amino group orientation, defined by φ₃ (C8-C7-N1-H), shows values near 55-65°, corresponding to a gauche arrangement [6].

Comparative analysis with related tryptamine structures reveals that the observed conformation represents an energetically favorable AtAt configuration [6]. This designation indicates anti conformations for both primary torsion angles, resulting in an extended molecular geometry [6]. The conformational energy calculations suggest this arrangement is approximately 9 kcal/mol higher than the most stable gas-phase conformation, but becomes stabilized through crystal packing interactions [6].

Table 2: Conformational Parameters

| Torsion Angle | Range (°) | Conformation Type | Structural Role |

|---|---|---|---|

| φ₁ (C10-C9-C8-C7) | 170-180 | Anti (At) | Extended chain |

| φ₂ (C9-C8-C7-N1) | 170-180 | Anti (At) | Side chain orientation |

| φ₃ (C8-C7-N1-H) | 55-65 | Gauche | Amino group position |

| φ₄ (C11-C12-O5-H) | 0-180 | Variable | Hydroxyl orientation |

| Indole planarity | 0-2 | Planar | π-system maintenance |

Hydrogen Bonding Network Configuration

The hydrogen bonding network in 1-(1h-Indol-5-yl)ethylamine adipate forms a complex three-dimensional framework that stabilizes the crystal structure [6] [14]. The primary hydrogen bonding interactions involve the protonated amino group, indole nitrogen, and carboxylate oxygens of the adipate anion [6]. These interactions create interconnected chains and sheets within the crystal lattice [6].

The N—H···O hydrogen bonds involving the primary amino group exhibit typical distances of 2.762-2.782 Å with donor-acceptor angles ranging from 163-166° [6]. These interactions demonstrate moderate to strong bonding characteristics that contribute significantly to structural stability [6] [14]. The O—H···O hydrogen bonds between carboxyl groups show shorter distances of approximately 2.569-2.647 Å, indicating strong hydrogen bonding interactions [6].

The indole nitrogen participates in N—H···O hydrogen bonding with distances around 2.90 Å, characteristic of moderate-strength interactions [6] [20]. Additional C—H···O interactions contribute to the overall stabilization with longer distances and weaker binding energies [6]. The hydrogen bonding geometry creates ring motifs and chain structures that define the crystal packing arrangement [6].

Table 3: Hydrogen Bonding Parameters

| Interaction Type | Distance (Å) | Angle (°) | Strength | Structural Role |

|---|---|---|---|---|

| N—H···O (amine) | 2.762-2.782 | 163-166 | Moderate-Strong | Chain formation |

| O—H···O (carboxyl) | 2.569-2.647 | 164-172 | Strong | Network linkage |

| N—H···O (indole) | ~2.90 | ~180 | Moderate | Sheet stabilization |

| C—H···O (weak) | >3.0 | Variable | Weak | Packing optimization |

Comparative Structural Analysis with Related Tryptamine Derivatives

Comparative structural analysis reveals significant similarities and differences between 1-(1h-Indol-5-yl)ethylamine adipate and other tryptamine derivatives [6] [15] [17]. The molecular conformation closely resembles that observed in serotonin adipate, with both compounds exhibiting the characteristic AtAt conformational arrangement [6]. This similarity suggests that the adipate counterion promotes similar conformational preferences across different indole derivatives [6].

Bond length analysis demonstrates consistency with related structures, with N—C bonds ranging from 1.483-1.510 Å and indole C—C bonds maintaining values between 1.368-1.427 Å [6]. These parameters align closely with those reported for serotonin oxalate and creatinine sulfate complexes, indicating structural conservation within the tryptamine family [6]. The C—N—C bond angles show values around 110-114°, comparable to other indole ethylamine derivatives [6].

The comparison with neutral tryptamine reveals significant conformational differences, as the neutral form adopts a folded conformation while the protonated salt forms maintain extended geometries [17]. X-ray crystallographic studies of neutral tryptamine show R values of 0.043 with different hydrogen bonding patterns involving N—H···N interactions rather than the N—H···O interactions observed in salt forms [17]. The structural variations demonstrate the significant influence of counterions on molecular conformation and crystal packing [6] [17].

Systematic analysis across tryptamine derivatives indicates that hydrogen bonding alone favors planar conformations, while additional π-π stacking interactions can induce conformational changes [6]. The absence of strong π-π interactions in adipate salts correlates with the preservation of extended, planar molecular geometries [6].

Table 4: Comparative Structural Data

| Compound | Conformation | Bond Lengths (Å) | H-bonding Pattern | Crystal System |

|---|---|---|---|---|

| 1-(1h-Indol-5-yl)ethylamine adipate | AtAt | N-C: 1.483-1.510 | N—H···O, O—H···O | Triclinic |

| Serotonin adipate | AtAt | N-C: 1.483-1.510 | N—H···O, O—H···O | Triclinic |

| Neutral tryptamine | Folded | N-C: ~1.50 | N—H···N | Monoclinic |

| Serotonin oxalate | GpAt | N-C: 1.48-1.51 | N—H···O | Variable |

Molecular Orbital Calculations and Electron Density Mapping

Molecular orbital calculations provide insight into the electronic structure and bonding characteristics of 1-(1h-Indol-5-yl)ethylamine adipate [29] [30] [31]. Density functional theory calculations using B3LYP/6-311G* basis sets reveal the highest occupied molecular orbital primarily localized on the indole π-system [29] [31]. The lowest unoccupied molecular orbital shows distribution across the aromatic system with contributions from both the benzene and pyrrole rings [31].

The molecular electrostatic potential analysis indicates electron-rich regions concentrated on the indole nitrogen and carboxylate oxygens, consistent with their roles as hydrogen bond acceptors [32]. Electron-deficient areas appear near the protonated amino group and carboxyl hydrogen atoms, explaining their function as hydrogen bond donors [32]. The calculated dipole moment reflects the charge distribution asymmetry inherent in the salt form [31].

Frontier molecular orbital analysis reveals energy gaps characteristic of stable aromatic systems [29] [31]. The HOMO-LUMO gap calculations suggest electronic stability with values typical for indole derivatives [31]. Natural bond orbital analysis indicates significant delocalization within the indole π-system, contributing to structural stability [15] [31].

Electron density mapping demonstrates the charge distribution patterns that govern intermolecular interactions [32]. High electron density regions around oxygen and nitrogen atoms correlate with experimental hydrogen bonding patterns [6] [32]. The electron density topology supports the observed crystal packing arrangements and intermolecular contact geometries [32].

Table 5: Electronic Structure Parameters

| Property | Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | ~-7.9 eV | DFT/B3LYP | Ionization potential |

| LUMO Energy | Variable | DFT/B3LYP | Electron affinity |

| HOMO-LUMO Gap | ~3-4 eV | DFT/B3LYP | Electronic stability |

| Dipole Moment | 1-3 D | Calculated | Polarity measure |

| Electron Density | High at N,O | Quantum calculations | Bonding sites |

The thermodynamic stability of 1-(1H-Indol-5-yl)ethylamine adipate exhibits characteristics typical of organic amine salts formed with dicarboxylic acids. The compound demonstrates enhanced thermal stability compared to its free base form, a phenomenon commonly observed in adipate salt formations [1] [2].

Based on the molecular structure analysis, the compound exists as a 1:1 salt (hemiadipate) with the molecular formula C₁₆H₂₂N₂O₄ and molecular weight of 306.36 g/mol [1]. The stability profile shows that the compound remains chemically stable under recommended storage temperatures and pressures, with decomposition occurring only under extreme thermal stress, producing carbon oxides and nitrogen oxides as primary decomposition products [1].

Comparative studies of related compounds indicate that adipate salt formation significantly enhances thermal stability. Serotonin adipate, a structurally analogous compound, demonstrates improved thermal stability compared to free serotonin molecules, with the adipate counterion providing stabilizing interactions through hydrogen bonding networks [2]. The thermodynamic stability is further supported by the crystalline structure, where intermolecular hydrogen bonds between carboxylate groups and protonated amine functionalities create a stable lattice arrangement.

Solubility Characteristics in Various Solvent Systems

The solubility characteristics of 1-(1H-Indol-5-yl)ethylamine adipate reflect the dual nature of its hydrophilic adipate moiety and lipophilic indole structure. While specific solubility data for this compound were not available in the literature, extrapolation from related indole ethylamine derivatives and adipate salts provides insight into expected behavior [3] [4].

Indole ethylamine derivatives typically exhibit moderate aqueous solubility due to the presence of both aromatic indole rings and aliphatic amine groups [5]. The adipate salt formation significantly enhances water solubility compared to the free base form, as the carboxylate groups provide multiple sites for hydrogen bonding with water molecules. Related compounds such as (1H-Indol-5-yl)methanamine show estimated water solubility ranging from 450-11,750 mg/L depending on environmental conditions [6] [7].

The compound's solubility profile is expected to be pH-dependent, with maximum solubility occurring under slightly acidic to neutral conditions where the adipate groups remain ionized while maintaining the protonated amine state. In organic solvents, the compound likely exhibits limited solubility due to the ionic nature of the adipate salt, though polar protic solvents such as methanol and ethanol may provide moderate dissolution .

Thermal Decomposition Patterns

Thermal decomposition analysis of 1-(1H-Indol-5-yl)ethylamine adipate reveals a multi-stage degradation process characteristic of organic amine salts. The decomposition pattern begins at elevated temperatures, producing carbon oxides and nitrogen oxides as primary gaseous products [1].

The thermal degradation pathway likely follows a sequence similar to other indole-based compounds, where initial decomposition occurs at the more thermally labile ester or salt linkages before affecting the stable indole ring system [9] [10]. Studies on related indole-based polyesters indicate onset thermal degradation temperatures exceeding 330°C, suggesting that 1-(1H-Indol-5-yl)ethylamine adipate possesses considerable thermal stability [11].

The decomposition mechanism proceeds through several stages: initial decarboxylation of the adipate moiety, followed by amine deprotonation and eventual ring degradation. The aromatic indole structure provides significant thermal stability, as evidenced by similar compounds that maintain structural integrity up to temperatures of 300-350°C [10] [9]. Thermogravimetric analysis of comparable indole ethylamine derivatives shows characteristic weight loss patterns with distinct transitions corresponding to different molecular fragments [12].

Crystalline versus Amorphous Phase Behavior

The phase behavior of 1-(1H-Indol-5-yl)ethylamine adipate involves complex interactions between crystalline and amorphous states, influenced by the molecular packing arrangements and intermolecular hydrogen bonding patterns. Adipic acid itself crystallizes in a monoclinic crystal system with space group P2₁/a, forming strong hydrogen-bonded chains along the c-axis [13] [14].

In the salt form, the crystalline structure is stabilized by electrostatic interactions between the protonated amine groups and deprotonated carboxylate functionalities, supplemented by π-π stacking interactions between indole rings [15] [16]. The crystal morphology is expected to exhibit plate-like characteristics similar to other indole derivatives, with the largest faces corresponding to planes that maximize intermolecular interactions [15].

The amorphous phase behavior is influenced by the flexibility of the ethylamine bridge and the conformational freedom around the C-N bond. Studies of related indole compounds indicate that crystallization from solution favors more ordered arrangements, while rapid cooling or specific solvents can promote amorphous phase formation [17] [18]. The compound may exhibit polymorphism, with different crystalline forms possible depending on crystallization conditions, temperature, and solvent choice.

Temperature-dependent phase transitions may occur, particularly around the glass transition region where molecular mobility increases. The presence of the adipate counterion likely raises the glass transition temperature compared to the free base, contributing to enhanced thermal stability [10].